

# A Technical Guide to the Spectral Analysis of 4-Ethylmorpholine

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## Compound of Interest

Compound Name: 4-Ethylmorpholine

Cat. No.: B086933

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-ethylmorpholine**. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a comprehensive analysis of the spectral data to facilitate the identification and characterization of this compound.

## Spectroscopic Data of 4-Ethylmorpholine

The following sections present the key spectral data for **4-ethylmorpholine** in a tabulated format for clarity and ease of comparison.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **4-ethylmorpholine**.

Table 1:  $^1\text{H}$  NMR Spectral Data for **4-Ethylmorpholine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.70	t	4H	O-CH <sub>2</sub>
~2.45	t	4H	N-CH <sub>2</sub> (ring)
~2.38	q	2H	N-CH <sub>2</sub> -CH <sub>3</sub>
~1.05	t	3H	N-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Instrument: Varian A-60D or similar.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: <sup>13</sup>C NMR Spectral Data for **4-Ethylmorpholine**

Chemical Shift ( $\delta$ ) ppm	Assignment
~67.0	O-CH <sub>2</sub>
~53.8	N-CH <sub>2</sub> (ring)
~52.5	N-CH <sub>2</sub> -CH <sub>3</sub>
~12.0	N-CH <sub>2</sub> -CH <sub>3</sub>

Source: Union Carbide Corporation, New York, New York.[\[4\]](#)[\[5\]](#)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **4-Ethylmorpholine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2965	Strong	C-H stretch (asymmetric, CH <sub>3</sub> )
2930	Strong	C-H stretch (asymmetric, CH <sub>2</sub> )
2850	Strong	C-H stretch (symmetric, CH <sub>2</sub> )
2800	Medium	C-H stretch (N-CH <sub>2</sub> )
1450	Medium	C-H bend (scissoring, CH <sub>2</sub> )
1290	Strong	C-N stretch
1115	Strong	C-O-C stretch (asymmetric)
860	Medium	C-C stretch

Sample State: Solution (10% CCl<sub>4</sub> for 3800-1335 cm<sup>-1</sup>, 10% CS<sub>2</sub> for 1335-450 cm<sup>-1</sup>).[\[6\]](#)[\[7\]](#)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Major Mass Fragments of **4-Ethylmorpholine** (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
115	High	[M] <sup>+</sup> (Molecular Ion)
100	High	[M - CH <sub>3</sub> ] <sup>+</sup>
86	Medium	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
57	High	[C <sub>3</sub> H <sub>7</sub> N] <sup>+</sup>
42	High	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center.[\[4\]](#)[\[8\]](#)

## Experimental Protocols

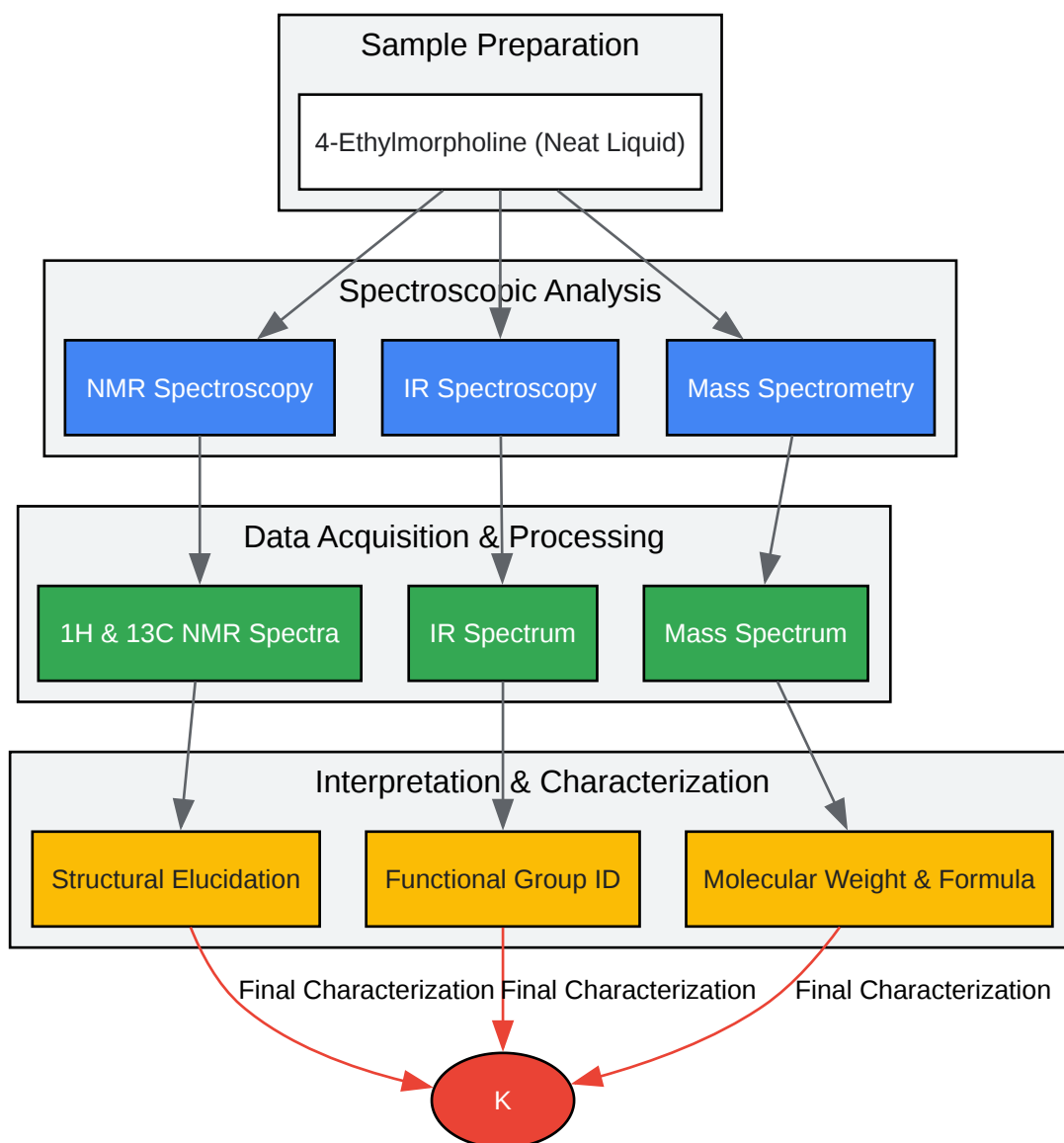
Detailed methodologies for the acquisition of spectral data are crucial for reproducibility and accurate interpretation.

- **Sample Preparation:** A solution of **4-ethylmorpholine** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker, Varian/Agilent) operating at a field strength of 300 MHz or higher for <sup>1</sup>H NMR is typically used.
- **Data Acquisition:** The prepared sample in the NMR tube is placed into the spectrometer's probe. For <sup>1</sup>H NMR, standard acquisition parameters include a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is generally required due to the lower natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** The acquired free induction decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.
- **Sample Preparation:** For a liquid sample like **4-ethylmorpholine**, the simplest method is Attenuated Total Reflectance (ATR). A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).<sup>[9][10]</sup> Alternatively, a dilute solution in a suitable solvent (e.g., CCl<sub>4</sub>) can be prepared and placed in a liquid transmission cell with salt plates (e.g., NaCl or KBr).<sup>[11]</sup>
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is commonly used.<sup>[12][13]</sup>
- **Background Spectrum:** A background spectrum of the empty ATR crystal or the solvent-filled cell is recorded first. This allows for the subtraction of any signals not originating from the sample.<sup>[11][13]</sup>

- **Sample Spectrum:** The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures an interferogram, which is then mathematically converted to a spectrum via a Fourier transform.[\[12\]](#)
- **Data Presentation:** The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- **Sample Introduction:** For a volatile liquid like **4-ethylmorpholine**, direct infusion via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.
- **Ionization:** Electron Ionization (EI) is a standard method for small, volatile molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[14\]](#)
- **Mass Analysis:** The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ( $m/z$ ) ratio.[\[15\]](#)
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each  $m/z$  value.
- **Calibration:** The  $m/z$  scale is calibrated using a known reference compound to ensure high mass accuracy.[\[16\]](#) For accurate mass measurements, internal calibration with a co-introduced standard may be used.[\[16\]](#)

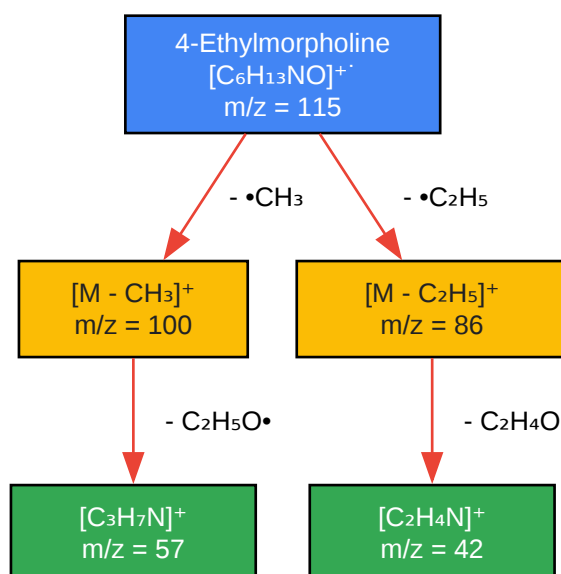
## Visualizations

Diagrams illustrating workflows and molecular fragmentation provide a clearer understanding of the analytical processes.



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Caption: Workflow for the spectroscopic analysis of **4-Ethylmorpholine**.



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Caption: Proposed mass spectrometry fragmentation of **4-Ethylmorpholine**.

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